molecular formula C13H16F2N2O5 B3808936 [2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate

[2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate

Cat. No.: B3808936
M. Wt: 318.27 g/mol
InChI Key: HYPUKXSAWYDQOQ-UHFFFAOYSA-N
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Description

[2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a difluoromethyl group and an indole ring, which are known for their significant biological and chemical properties. The oxalate hydrate form indicates that the compound is combined with oxalic acid and water molecules, which can influence its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide or through radical difluoromethylation reactions.

    Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the indole ring is replaced by an ethylamine group.

    Formation of the Oxalate Hydrate: The final step involves the reaction of the amine with oxalic acid in the presence of water to form the oxalate hydrate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group or the indole ring, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine side chain or other substituents on the indole ring can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield difluoromethylated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules. Its difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its indole core is a common motif in many biologically active compounds, including drugs that target the central nervous system, cancer, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also serve as a precursor for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride hydrate
  • 2-(1-ethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide
  • 2-(1-ethyl-2-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
  • Ethyl 3-{[benzyl(methyl)amino]methyl}-1H-indole-2-carboxylate

Uniqueness

Compared to these similar compounds, [2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2.C2H2O4.H2O/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6;3-1(4)2(5)6;/h4-5,15H,2-3,14H2,1H3;(H,3,4)(H,5,6);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPUKXSAWYDQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)F)F)CCN.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate
Reactant of Route 2
[2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate
Reactant of Route 3
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[2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate
Reactant of Route 4
[2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate
Reactant of Route 5
[2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate
Reactant of Route 6
[2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate

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